4-(1-Methyl-1H-imidazol-2-yl)piperidine

Catalog No.
S3011346
CAS No.
1084976-68-0
M.F
C9H15N3
M. Wt
165.24
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(1-Methyl-1H-imidazol-2-yl)piperidine

CAS Number

1084976-68-0

Product Name

4-(1-Methyl-1H-imidazol-2-yl)piperidine

IUPAC Name

4-(1-methylimidazol-2-yl)piperidine

Molecular Formula

C9H15N3

Molecular Weight

165.24

InChI

InChI=1S/C9H15N3/c1-12-7-6-11-9(12)8-2-4-10-5-3-8/h6-8,10H,2-5H2,1H3

InChI Key

RBCWEOIVHCTFFN-UHFFFAOYSA-N

SMILES

CN1C=CN=C1C2CCNCC2

Solubility

not available

4-(1-Methyl-1H-imidazol-2-yl)piperidine is a chemical compound characterized by its piperidine ring substituted with a 1-methyl-1H-imidazole group. This structure imparts unique properties to the compound, making it of interest in various fields, including medicinal chemistry and pharmacology. The presence of the imidazole moiety suggests potential interactions with biological targets, particularly in the central nervous system.

Due to its functional groups. Key types of reactions include:

  • Alkylation: The piperidine nitrogen can act as a nucleophile, allowing for alkylation reactions with electrophiles.
  • Acylation: The imidazole nitrogen can undergo acylation, leading to the formation of amides.
  • Oxidation and Reduction: The compound may be subject to oxidation or reduction, depending on the reagents used. For instance, oxidation can convert the piperidine nitrogen into an N-oxide.

These reactions enable the synthesis of derivatives that may exhibit altered biological activities or improved pharmacokinetic properties.

Research indicates that 4-(1-Methyl-1H-imidazol-2-yl)piperidine exhibits significant biological activity. It has been studied for its potential as a muscarinic receptor agonist, which may have implications for treating neurological disorders. The imidazole ring is known to interact with various receptors, suggesting that this compound could modulate neurotransmitter systems effectively. Additionally, preliminary studies indicate potential antimicrobial and anticancer properties, warranting further investigation into its therapeutic applications.

The synthesis of 4-(1-Methyl-1H-imidazol-2-yl)piperidine typically involves multi-step organic reactions. One common synthetic route includes:

  • Formation of the Imidazole Ring: Starting from appropriate precursors, the imidazole ring is synthesized through cyclization reactions involving 1-methylimidazole and suitable carbonyl compounds.
  • Piperidine Formation: The piperidine ring can be formed via reductive amination or cyclization methods using piperidine derivatives.
  • Coupling Reaction: The final step involves coupling the imidazole and piperidine components, often facilitated by coupling agents such as EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide) or similar reagents.

These methods allow for the efficient production of this compound in laboratory settings.

4-(1-Methyl-1H-imidazol-2-yl)piperidine finds applications across several domains:

  • Pharmaceuticals: Its potential as a muscarinic receptor agonist makes it a candidate for drug development targeting cognitive disorders.
  • Chemical Research: As a building block in organic synthesis, it can be used to create more complex molecular architectures.
  • Material Science: The unique properties of this compound may lend themselves to applications in developing new materials with specific functionalities.

Interaction studies involving 4-(1-Methyl-1H-imidazol-2-yl)piperidine focus on its binding affinity and activity at various receptors. Investigations have shown that it may interact with muscarinic receptors, influencing neurotransmitter release and neuronal excitability. Additionally, studies on enzyme interactions reveal potential pathways through which this compound exerts its biological effects. Understanding these interactions is crucial for elucidating its mechanism of action and optimizing its therapeutic potential.

Several compounds exhibit structural similarities to 4-(1-Methyl-1H-imidazol-2-yl)piperidine. Here are some notable examples:

Compound NameStructural FeaturesUnique Properties
1-MethylpiperidinePiperidine ring with a methyl groupUsed as a solvent and reagent in organic synthesis
2-(1-Methylimidazol-2-yl)ethanamineEthylene bridge between imidazole and amineExhibits different receptor binding profiles
4-(2-Pyridinyl)piperidinePiperidine ring substituted with a pyridine groupPotentially different pharmacological effects

Uniqueness: The unique combination of the imidazole and piperidine rings in 4-(1-Methyl-1H-imidazol-2-yl)piperidine provides distinct chemical reactivity and biological activity compared to these similar compounds. Its specific interactions with muscarinic receptors highlight its potential as a therapeutic agent in neurological research.

4-(1-Methyl-1H-imidazol-2-yl)piperidine derivatives gained prominence in the mid-2000s following seminal work on opioid receptor agonists. A 2007 study demonstrated that 4-phenyl-4-[1H-imidazol-2-yl]-piperidine analogs exhibited high affinity for delta-opioid receptors, with subcutaneous administration showing anxiolytic and antidepressant effects in murine models. This discovery catalyzed interest in the scaffold’s potential for central nervous system (CNS) drug development. By 2014, the compound’s basic structure (PubChem CID 84013696) was formally characterized, revealing a molecular formula of C₉H₁₇N₃ and a molecular weight of 167.25 g/mol. Subsequent refinements in synthetic methodologies, such as nucleophilic substitutions and cyclization reactions, enabled scalable production for structure-activity relationship (SAR) studies.

Significance as a Privileged Scaffold in Drug Design

The term “privileged scaffold” refers to structural motifs capable of binding multiple biological targets through conserved pharmacophoric elements. 4-(1-Methyl-1H-imidazol-2-yl)piperidine exemplifies this concept, as its piperidine-imidazole fusion permits three key interactions:

  • Hydrogen bonding: The imidazole nitrogen atoms engage with polar residues in enzyme active sites.
  • Lipophilic interactions: The piperidine ring’s chair conformation facilitates membrane penetration and binding to hydrophobic pockets.
  • Conformational flexibility: The single bond between the rings allows adaptive docking to diverse targets.

Analyses of scaffold prevalence in bioactive compounds reveal that piperidine-imidazole hybrids are overrepresented in GPCR-targeting drugs, particularly those modulating neurotransmitter systems. For instance, biphenyl-tetrazole—a related privileged scaffold—shows selectivity for angiotensin II receptors, underscoring the broader applicability of nitrogen-containing fused rings.

Table 1: Privileged Scaffolds and Their Target Families

Scaffold TypeTarget FamilyExample Drug Indications
Piperidine-imidazoleGPCRs, KinasesAnxiety, Hypertension
Biphenyl-tetrazoleRenin-angiotensinHypertension
QuinolineNuclear Hormone ReceptorsCancer

Structural Characteristics and Chemical Classification

The molecular structure of 4-(1-methyl-1H-imidazol-2-yl)piperidine (SMILES: CN1CCN=C1C2CCNCC2) features:

  • Piperidine ring: A six-membered saturated ring with one nitrogen atom, adopting a chair conformation that minimizes steric strain.
  • Imidazole substituent: A five-membered aromatic ring with two nitrogen atoms at positions 1 and 3, methylated at N1 to enhance metabolic stability.

Table 2: Key Physicochemical Properties

PropertyValueMethod of Determination
Molecular FormulaC₉H₁₇N₃PubChem CID 84013696
Molecular Weight167.25 g/molPubChem computed
Topological Polar Surface Area32.9 ŲPubChem 2D descriptor
Hydrogen Bond Acceptors3OEChem 2.3.0

The compound’s classification spans two categories:

  • Imidazole derivatives: Known for modulating enzymatic activity via metal coordination (e.g., histidine mimicry in protease inhibition).
  • Piperidine derivatives: Valued for their bioavailability and ability to mimic peptide backbones in receptor binding.

Quantum mechanical analyses reveal that the methyl group on the imidazole ring reduces electron density at N3, enhancing electrophilic reactivity for nucleophilic substitutions—a trait exploited in prodrug designs. X-ray crystallography of related analogs shows dihedral angles of 15–30° between the piperidine and imidazole planes, optimizing interactions with flat binding sites while retaining solubility.

This structural duality enables the scaffold to serve as a template for hybrid molecules. For example, appending a sulfonyl group to the piperidine nitrogen yields analogs with enhanced kinase inhibitory activity, as seen in 4-[(1-methyl-1H-imidazol-2-yl)sulfonyl] derivatives. Similarly, acylating the piperidine with thiophene-containing groups (e.g., 2-(thiophen-2-yl)acetyl) introduces π-π stacking capabilities for targeting aromatic-rich binding pockets.

Condensation Methods

Condensation reactions represent the earliest synthetic routes for 4-(1-methyl-1H-imidazol-2-yl)piperidine. A prevalent method involves the nucleophilic substitution between 1-methylimidazole and 4-halopiperidine derivatives. For example, 4-chloropiperidine reacts with 1-methylimidazole under basic conditions (e.g., potassium carbonate in dimethylformamide) to yield the target compound via SN2 displacement .

Alternative pathways employ in situ generation of reactive intermediates. One approach utilizes 4-(hydroxymethyl)piperidine, which undergoes dehydration to form a carbocation intermediate. Subsequent electrophilic aromatic substitution with 1-methylimidazole in the presence of Lewis acids like aluminum chloride achieves cyclization [3]. Yields for these methods typically range from 60% to 75%, with purity dependent on recrystallization solvents such as ethanol or ethyl acetate.

Cyclization Reactions

Cyclization strategies often leverage intramolecular reactions to construct the piperidine ring. The aza-Prins cyclization, for instance, combines homoallylic amines with aldehydes in the presence of zirconium chloride to form piperidine intermediates. Subsequent functionalization with 1-methylimidazole via palladium-catalyzed cross-coupling completes the synthesis [3].

Another notable method involves radical cascades initiated by triethylborane. Starting from 1,6-enynes, a 6-endo-dig cyclization forms the piperidine skeleton, followed by regioselective imidazole incorporation at the 4-position [3]. These routes exhibit moderate stereochemical control, often producing racemic mixtures requiring chiral resolution.

Modern Synthetic Strategies

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates reaction kinetics for 4-(1-methyl-1H-imidazol-2-yl)piperidine synthesis. In SNAr (nucleophilic aromatic substitution) reactions, 4-fluorobenzaldehyde derivatives react with 1-methylimidazole under microwave conditions (194°C, 5 minutes) to achieve 95% yield, compared to 75% via conventional heating [6]. The enhanced dipole rotation under microwaves improves nucleophile-electrophile collisions, reducing side reactions.

ParameterMicrowave MethodConventional Method
Reaction Time5 minutes15 minutes
Yield95%75%
Byproduct Formation<5%15%

Ultrasonic Methods

Sonochemistry utilizes cavitation bubbles to generate localized high-energy microenvironments. Ultrasonic irradiation (40 kHz, 15 minutes) of 4-bromopiperidine and 1-methylimidazole in ethanol achieves 85% yield by enhancing mass transfer and reactant activation [6]. This method proves particularly effective for halogenated precursors, overcoming inherent steric and electronic challenges.

Heat-Mediated Processes

Traditional thermal methods remain relevant for large-batch syntheses. Reactions conducted in refluxing toluene (110°C, 8 hours) with catalytic p-toluenesulfonic acid achieve 70–80% yields. However, prolonged heating risks imidazole ring decomposition, necessitating careful temperature control [3].

Green Chemistry and Sustainable Synthesis

Recent advances prioritize atom economy and reduced environmental impact:

  • Solvent Selection: Ethanol-water mixtures (4:1 v/v) replace toxic aprotic solvents, maintaining yields while improving biodegradability [3].
  • Catalyst Design: Heterogeneous catalysts like alumina-supported copper minimize metal leaching. For example, Cu/Al2O3 enables 90% conversion in imidazole coupling reactions under mild conditions [6].
  • Waste Mitigation: Continuous extraction techniques recover unreacted 1-methylimidazole, reducing raw material consumption by 20% .

Scale-up and Industrial Production Considerations

Industrial synthesis requires balancing efficiency and cost:

  • Flow Reactors: Tubular reactors with immobilized catalysts enable continuous production, achieving 1.2 kg/hour throughput with 98% purity .
  • Purification: Simulated moving bed chromatography replaces distillation for heat-sensitive batches, reducing energy use by 40% [3].
  • Quality Control: In-line NMR and mass spectrometry ensure real-time monitoring of imidazole regioisomers, maintaining pharmacopeial standards.

XLogP3

0.2

Dates

Modify: 2023-08-17

Explore Compound Types